molecular formula C5H13ClN2O2 B13471934 (2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride

(2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride

Cat. No.: B13471934
M. Wt: 168.62 g/mol
InChI Key: PYORAZQLLJPDBV-PGMHMLKASA-N
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Description

(2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of a dimethylamino group, a hydroxy group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride typically involves the reaction of a suitable precursor with dimethylamine and a hydroxylating agent. The reaction conditions often include controlled temperatures and pH levels to ensure the desired stereochemistry is achieved. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amide group may produce a primary amine.

Scientific Research Applications

(2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride include:

  • (2R)-2-(dimethylamino)-3-hydroxybutanamide
  • (2R)-2-(methylamino)-3-hydroxypropanamide
  • (2R)-2-(dimethylamino)-3-hydroxybutyramide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a dimethylamino group and a hydroxy group. This combination of functional groups and stereochemistry imparts unique chemical properties and reactivity, making it valuable for various scientific applications .

Properties

Molecular Formula

C5H13ClN2O2

Molecular Weight

168.62 g/mol

IUPAC Name

(2R)-2-(dimethylamino)-3-hydroxypropanamide;hydrochloride

InChI

InChI=1S/C5H12N2O2.ClH/c1-7(2)4(3-8)5(6)9;/h4,8H,3H2,1-2H3,(H2,6,9);1H/t4-;/m1./s1

InChI Key

PYORAZQLLJPDBV-PGMHMLKASA-N

Isomeric SMILES

CN(C)[C@H](CO)C(=O)N.Cl

Canonical SMILES

CN(C)C(CO)C(=O)N.Cl

Origin of Product

United States

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